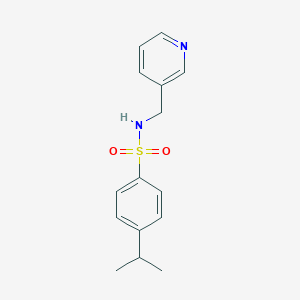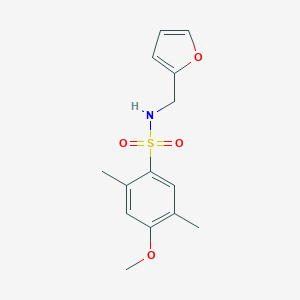![molecular formula C22H24N4O3 B279172 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1989 by Maragos et al. and has since been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mecanismo De Acción
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide works by inhibiting the activity of NOS, which is the enzyme responsible for the production of NO. NO is an important signaling molecule that plays a key role in regulating various physiological processes, including blood pressure regulation, neurotransmission, and immune function. By inhibiting NOS, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide reduces the production of NO and thereby disrupts these processes.
Biochemical and physiological effects:
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase vascular resistance, and impair endothelial function. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been shown to increase sympathetic nerve activity, reduce renal blood flow, and impair renal function. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, it is important to note that N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has some limitations. It has been shown to have off-target effects on other enzymes, such as cyclooxygenase and lipoxygenase, which can complicate the interpretation of experimental results. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can have variable effects depending on the dose and route of administration, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are many potential future directions for research involving N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide. One area of interest is the role of NO in the regulation of immune function and inflammation. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase inflammation in various tissues, and further research is needed to understand the mechanisms underlying this effect. Another area of interest is the role of NO in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a therapeutic agent. Finally, there is interest in developing new and more selective inhibitors of NOS that can be used to study the role of NO in a more targeted manner.
Métodos De Síntesis
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to give the corresponding silane intermediate, which is then reacted with 4-nitrophenyl isocyanate to form the final product, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in preventing the development of atherosclerosis. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of NO in the regulation of renal function and in the pathogenesis of sepsis.
Propiedades
Nombre del producto |
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Fórmula molecular |
C22H24N4O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-9-18(20(16)29-2)22(28)25-19-10-4-3-8-17(19)21(27)24-11-6-13-26-14-12-23-15-26/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,24,27)(H,25,28) |
Clave InChI |
CPDBEKIRYHRNQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)








![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)